CXCR7 modulator 2

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

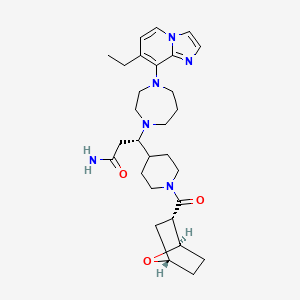

(3S)-3-[4-(7-ethylimidazo[1,2-a]pyridin-8-yl)-1,4-diazepan-1-yl]-3-[1-[(1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonyl]piperidin-4-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H42N6O3/c1-2-20-6-12-34-15-9-31-28(34)27(20)33-11-3-10-32(16-17-33)24(19-26(30)36)21-7-13-35(14-8-21)29(37)23-18-22-4-5-25(23)38-22/h6,9,12,15,21-25H,2-5,7-8,10-11,13-14,16-19H2,1H3,(H2,30,36)/t22-,23-,24-,25+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CERHKHQEGFSIHF-OJJQZRKESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=NC=CN2C=C1)N3CCCN(CC3)C(CC(=O)N)C4CCN(CC4)C(=O)C5CC6CCC5O6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(C2=NC=CN2C=C1)N3CCCN(CC3)[C@@H](CC(=O)N)C4CCN(CC4)C(=O)[C@H]5C[C@@H]6CC[C@H]5O6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action: CXCR7 Modulator 2

For Researchers, Scientists, and Drug Development Professionals

Abstract

C-X-C chemokine receptor type 7 (CXCR7), also known as atypical chemokine receptor 3 (ACKR3), is a G-protein-coupled receptor (GPCR) critically involved in various physiological and pathological processes, including immune responses, cardiac function, and cancer progression. Unlike typical chemokine receptors, CXCR7 does not couple to G-proteins to induce calcium mobilization. Instead, its signaling is primarily mediated through the β-arrestin pathway. CXCR7 modulator 2 is a novel small-molecule modulator of CXCR7 that has demonstrated significant potential in preclinical studies. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its interaction with CXCR7 and the subsequent downstream signaling events. This document includes a compilation of its known quantitative data, detailed experimental methodologies for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to CXCR7 and its Modulation

CXCR7 is a seven-transmembrane receptor that binds to the chemokines CXCL12 (SDF-1α) and CXCL11 (I-TAC). While it shares the ligand CXCL12 with CXCR4, CXCR7 exhibits distinct signaling properties. The primary mode of CXCR7 signaling is through the recruitment of β-arrestin 2, which acts as a scaffold protein to initiate downstream signaling cascades, most notably the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation of extracellular signal-regulated kinase (ERK).[1][2] This β-arrestin-biased signaling makes CXCR7 an attractive therapeutic target for diseases where this pathway is dysregulated.

This compound has emerged as a potent modulator of this receptor, exhibiting high binding affinity and functional activity in β-arrestin recruitment assays.[3] Its mechanism of action is centered on its ability to bind to CXCR7 and trigger the β-arrestin-dependent signaling cascade.

Quantitative Data for this compound

The following table summarizes the key quantitative data reported for this compound, providing a clear comparison of its binding and functional properties.

| Parameter | Value | Description | Reference |

| Binding Affinity (Ki) | 13 nM | The equilibrium dissociation constant, indicating the high affinity of this compound for the CXCR7 receptor. | [3] |

| β-arrestin Activity (EC50) | 11 nM | The half-maximal effective concentration for inducing β-arrestin recruitment, demonstrating the potent functional activity of the modulator. | [3] |

Core Mechanism of Action: Signaling Pathways

The interaction of this compound with CXCR7 initiates a cascade of intracellular events that are independent of G-protein activation. The core mechanism involves the recruitment of β-arrestin 2 to the receptor, which then serves as a platform for the activation of downstream kinases.

β-Arrestin Recruitment

Upon binding of this compound to CXCR7, the receptor undergoes a conformational change that promotes the recruitment of cytosolic β-arrestin 2 to the cell membrane. This interaction is a hallmark of CXCR7 signaling and is the primary initiating event in the downstream signaling cascade.

MAPK/ERK Pathway Activation

The CXCR7/β-arrestin 2 complex acts as a scaffold for the assembly of components of the MAPK/ERK pathway. This leads to the sequential phosphorylation and activation of Raf, MEK, and ultimately ERK1/2. Phosphorylated ERK (pERK) then translocates to the nucleus to regulate gene expression, influencing cellular processes such as proliferation, differentiation, and survival.

Below is a diagram illustrating the signaling pathway initiated by this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of this compound. These protocols are based on standard techniques in the field.

CXCR7 Radioligand Binding Assay

This competitive binding assay is used to determine the binding affinity (Ki) of this compound for the CXCR7 receptor.

Workflow Diagram:

Methodology:

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO-K1) cells stably overexpressing human CXCR7.

-

Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

-

Resuspend the membrane pellet in a binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4) and determine the protein concentration using a BCA assay.

-

-

Competitive Binding Assay:

-

In a 96-well plate, add a fixed concentration of radioligand (e.g., [¹²⁵I]-CXCL12) to each well.

-

Add increasing concentrations of unlabeled this compound to the wells.

-

Add the prepared cell membranes to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold wash buffer to separate bound from free radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the concentration of this compound.

-

Determine the IC50 value (the concentration of modulator that inhibits 50% of radioligand binding) from the resulting dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

β-Arrestin Recruitment Functional Assay (PathHunter® Assay)

This cell-based assay measures the ability of this compound to induce the recruitment of β-arrestin to the CXCR7 receptor, providing a functional readout of its activity (EC50).

Workflow Diagram:

Methodology:

-

Cell Culture and Plating:

-

Use a commercially available PathHunter® CHO-K1 CXCR7 β-arrestin cell line. These cells co-express CXCR7 fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.

-

Culture the cells according to the manufacturer's instructions.

-

Plate the cells in a 384-well white, solid-bottom assay plate at a density of approximately 5,000-10,000 cells per well and incubate overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in an appropriate assay buffer.

-

Add the diluted modulator to the wells containing the cells.

-

-

β-Arrestin Recruitment and Detection:

-

Incubate the plate at 37°C for 90 minutes to allow for β-arrestin recruitment.

-

Upon recruitment, the ProLink™ and EA tags are brought into proximity, forming a functional β-galactosidase enzyme.

-

Add the PathHunter® detection reagent, which contains a chemiluminescent substrate for β-galactosidase.

-

Incubate the plate at room temperature for 60 minutes to allow for signal development.

-

Measure the chemiluminescent signal using a plate reader.

-

-

Data Analysis:

-

Plot the luminescence signal as a function of the concentration of this compound.

-

Determine the EC50 value from the resulting dose-response curve using non-linear regression analysis.

-

ERK1/2 Phosphorylation Assay (Western Blot)

This assay is used to confirm the downstream signaling effects of this compound by measuring the phosphorylation of ERK1/2.

Workflow Diagram:

Methodology:

-

Cell Treatment and Lysis:

-

Culture cells endogenously or exogenously expressing CXCR7 (e.g., HEK293 or CHO-K1 cells).

-

Serum-starve the cells for several hours to reduce basal ERK phosphorylation.

-

Treat the cells with this compound at various concentrations and for different time points.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (pERK1/2) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.

-

Quantify the band intensities using densitometry software.

-

Express the results as the ratio of pERK to total ERK.

-

Conclusion

This compound is a potent and specific modulator of the atypical chemokine receptor CXCR7. Its mechanism of action is characterized by high-affinity binding to CXCR7, leading to the recruitment of β-arrestin 2 and the subsequent activation of the MAPK/ERK signaling pathway. This G-protein-independent signaling mechanism distinguishes CXCR7 from other chemokine receptors and highlights its potential as a therapeutic target in a variety of diseases. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of CXCR7 modulators.

References

Unraveling the Downstream Signaling of CXCR7 Modulator 2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The C-X-C chemokine receptor type 7 (CXCR7), also known as atypical chemokine receptor 3 (ACKR3), has emerged as a significant therapeutic target in a range of pathologies, including cancer, inflammation, and cardiovascular diseases. Unlike conventional chemokine receptors that primarily signal through G-proteins, CXCR7 exhibits a distinct, β-arrestin-biased signaling mechanism. This technical guide provides an in-depth exploration of the downstream signaling pathways activated by CXCR7, with a particular focus on the effects of "CXCR7 modulator 2," a potent and selective modulator of this receptor. We will delve into the core signaling cascades, present quantitative data on modulator activity, provide detailed experimental protocols for studying these pathways, and visualize the intricate molecular interactions through comprehensive diagrams.

Introduction to CXCR7 (ACKR3)

CXCR7 is a seven-transmembrane receptor that binds with high affinity to the chemokines CXCL12 (also known as SDF-1) and CXCL11 (also known as I-TAC). A key feature that distinguishes CXCR7 from other chemokine receptors, such as CXCR4, is its inability to couple efficiently with heterotrimeric G-proteins to elicit classical downstream signaling events like calcium mobilization. Instead, upon ligand binding, CXCR7 predominantly recruits β-arrestins. This recruitment not only leads to receptor internalization and ligand scavenging but also initiates a cascade of G-protein-independent signaling events. The β-arrestin-scaffolded signaling complex activates key downstream pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways, which are pivotal in regulating cellular processes such as survival, proliferation, and migration.

This compound: A Potent and Selective Ligand

"this compound" is a novel, small-molecule modulator of CXCR7 that has demonstrated high-affinity binding and potent activity in recruiting β-arrestin. Its pharmacological profile makes it a valuable tool for investigating the therapeutic potential of CXCR7 modulation.

Quantitative Data for this compound

The following table summarizes the key in vitro and in vivo pharmacological parameters of "this compound".

| Parameter | Value | Description | Reference |

| Binding Affinity (Ki) | 13 nM | Concentration of the modulator required to occupy 50% of the CXCR7 receptors. | [1][2][3] |

| β-arrestin Activity (EC50) | 11 nM | Concentration of the modulator that provokes a response halfway between the baseline and maximum response in a β-arrestin recruitment assay. | [1] |

| In Vivo Efficacy | Reduction in cardiac fibrosis | Chronic dosing in a mouse model of isoproterenol-induced cardiac injury resulted in a statistically significant reduction of cardiac fibrosis. | [1] |

| Pharmacokinetics (Mouse) | Cmax: 682 ng/mL, Tmax: 0.25 h, AUC: 740 ng/mL/h | Pharmacokinetic parameters following subcutaneous administration. | |

| In Vitro Metabolism | Moderate to high turnover | Assessed in NADPH-supplemented mouse-liver microsomes and hepatocytes. |

Core Downstream Signaling Pathways of CXCR7

The engagement of CXCR7 by its modulators initiates a cascade of intracellular events that are predominantly mediated by β-arrestin. These pathways play crucial roles in various cellular functions.

β-Arrestin Recruitment and Biased Signaling

Upon activation, CXCR7 undergoes a conformational change that promotes the recruitment of β-arrestin 2 from the cytoplasm to the receptor. This interaction is a hallmark of CXCR7 signaling and serves as a scaffold for the assembly of downstream signaling complexes. This β-arrestin-biased signaling is a key characteristic of CXCR7 and distinguishes it from G-protein-coupled receptors.

β-Arrestin Recruitment to CXCR7

Activation of the MAPK/ERK Pathway

The CXCR7-β-arrestin complex acts as a scaffold to activate the MAPK/ERK signaling cascade. This pathway is a central regulator of cell proliferation, differentiation, and survival. Activation of ERK (p44/42 MAPK) is a common downstream consequence of CXCR7 engagement and is implicated in the pro-tumorigenic and migratory effects of CXCR7 in various cancers.

CXCR7-mediated MAPK/ERK Signaling

Activation of the PI3K/Akt Pathway

In addition to the ERK pathway, CXCR7 signaling also leads to the activation of the PI3K/Akt pathway. This cascade is critical for cell survival, growth, and metabolism. The activation of Akt by CXCR7 has been shown to be important for promoting cell survival and is implicated in the resistance to apoptosis in some cellular contexts.

CXCR7-mediated PI3K/Akt Signaling

Transactivation of EGFR

CXCR7 can engage in crosstalk with other receptor tyrosine kinases, notably the epidermal growth factor receptor (EGFR). This transactivation can occur in a ligand-independent manner and is mediated by β-arrestin 2. The CXCR7-β-arrestin 2 complex can serve as a scaffold to bring together components of the EGFR signaling pathway, leading to EGFR phosphorylation and subsequent activation of downstream mitogenic signaling, thereby promoting cell proliferation.

Interaction with Aurora Kinase A

Recent studies have unveiled a novel signaling axis where the CXCR7-β-arrestin 2 complex interacts with and activates Aurora Kinase A (AURKA), a key regulator of mitosis. This interaction occurs as CXCR7-containing vesicles traffic along microtubules to the pericentrosomal region. This pathway has been implicated in promoting cell cycle progression and tumor growth in prostate cancer.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the downstream signaling of CXCR7 modulators.

β-Arrestin Recruitment Assay

This assay is fundamental for quantifying the ability of a compound to promote the interaction between CXCR7 and β-arrestin. A common method is the Enzyme Fragment Complementation (EFC) assay (e.g., PathHunter® by DiscoverX).

-

Principle: CXCR7 is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with a larger, complementary enzyme acceptor (EA). Upon modulator-induced interaction, the two fragments combine to form an active β-galactosidase enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal.

-

Cell Line: HEK293 cells stably co-expressing CXCR7-ProLink™ and β-arrestin-EA.

-

Protocol:

-

Cell Plating: Plate the cells in a 384-well white, solid-bottom assay plate and incubate overnight.

-

Compound Preparation: Prepare a serial dilution of "this compound" in an appropriate buffer.

-

Compound Addition: Add the diluted modulator to the cells and incubate for 90 minutes at 37°C.

-

Detection: Add the EFC detection reagent containing the chemiluminescent substrate.

-

Signal Measurement: Incubate for 60 minutes at room temperature and measure the chemiluminescence using a plate reader.

-

Data Analysis: Plot the signal intensity against the modulator concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

-

Western Blot for Phosphorylated ERK (p-ERK)

This technique is used to measure the activation of the MAPK/ERK pathway by detecting the phosphorylated form of ERK1/2.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated ERK and total ERK.

-

Cell Line: A cell line endogenously or exogenously expressing CXCR7 (e.g., Jurkat T cells, HEK293-CXCR7).

-

Protocol:

-

Cell Treatment: Plate cells and serum-starve overnight. Treat the cells with "this compound" for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., rabbit anti-phospho-p44/p42 MAPK (Erk1/2) (Thr202/Tyr204)) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 for loading control.

-

Densitometry: Quantify the band intensities to determine the ratio of p-ERK to total ERK.

-

Transwell Migration Assay

This assay assesses the effect of a CXCR7 modulator on cell migration towards a chemoattractant.

-

Principle: Cells are placed in the upper chamber of a transwell insert with a porous membrane. The lower chamber contains a chemoattractant (e.g., CXCL12). The number of cells that migrate through the pores to the lower side of the membrane is quantified.

-

Cell Line: A migratory cell line expressing CXCR7 (e.g., SGC-7901 gastric cancer cells).

-

Protocol:

-

Cell Preparation: Serum-starve the cells overnight. Resuspend the cells in a serum-free medium.

-

Assay Setup: Place transwell inserts (e.g., 8 µm pore size) into a 24-well plate. Add medium containing CXCL12 to the lower chamber.

-

Cell Seeding: Add the cell suspension to the upper chamber, with or without "this compound".

-

Incubation: Incubate the plate for a period that allows for cell migration (e.g., 24-48 hours).

-

Cell Removal: Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.

-

Quantification: Elute the stain and measure the absorbance, or count the number of stained cells in several microscopic fields.

-

Proximity Ligation Assay (PLA)

This assay is used to visualize and quantify protein-protein interactions in situ, such as the interaction between CXCR7 and EGFR or the CXCR7-ARRB2-AURKA complex.

-

Principle: Two primary antibodies raised in different species recognize the two proteins of interest. Secondary antibodies conjugated with oligonucleotides (PLA probes) bind to the primary antibodies. If the proteins are in close proximity (<40 nm), the oligonucleotides can be ligated to form a circular DNA template, which is then amplified by rolling circle amplification. The amplified product is detected with fluorescently labeled probes, appearing as distinct fluorescent spots.

-

Protocol:

-

Cell Preparation: Seed cells on coverslips and treat as required.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with Triton X-100.

-

Blocking: Block with a blocking solution provided in the PLA kit.

-

Primary Antibody Incubation: Incubate with a mixture of two primary antibodies (e.g., rabbit anti-CXCR7 and mouse anti-EGFR) overnight at 4°C.

-

PLA Probe Incubation: Wash and incubate with the PLA probes (anti-rabbit PLUS and anti-mouse MINUS).

-

Ligation: Add the ligation solution containing ligase to join the oligonucleotides.

-

Amplification: Add the amplification solution containing polymerase to amplify the circular DNA.

-

Detection: Visualize the fluorescent PLA signals using a fluorescence microscope.

-

Analysis: Quantify the number of PLA signals per cell.

-

Experimental and Drug Discovery Workflow

The investigation of a novel CXCR7 modulator follows a logical progression from initial characterization to preclinical evaluation.

Drug Discovery Workflow for a CXCR7 Modulator

Conclusion

"this compound" represents a significant tool for the exploration of CXCR7 biology and its therapeutic targeting. The β-arrestin-biased signaling of CXCR7, leading to the activation of the ERK and Akt pathways, and its crosstalk with other critical signaling nodes like EGFR and Aurora Kinase A, underscore its complex role in cellular physiology and pathology. The experimental protocols and workflow detailed in this guide provide a robust framework for researchers to further investigate the downstream effects of CXCR7 modulation and to advance the development of novel therapeutics targeting this atypical chemokine receptor.

References

The Biological Role of CXCR7 Modulation in Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-X-C chemokine receptor type 7 (CXCR7), also known as atypical chemokine receptor 3 (ACKR3), has emerged as a critical player in cancer progression. Unlike typical chemokine receptors, CXCR7 primarily signals through β-arrestin pathways rather than G-protein coupling. Its high-affinity ligands include CXCL12 (also known as SDF-1) and CXCL11 (I-TAC). The CXCL12/CXCR4/CXCR7 axis is a key signaling network that regulates a multitude of processes in cancer, including cell proliferation, survival, migration, invasion, and angiogenesis. This technical guide provides an in-depth overview of the biological role of CXCR7 modulation in cancer, with a focus on quantitative data, detailed experimental protocols, and visualization of key signaling pathways.

Data Presentation: Efficacy of CXCR7 Modulators in Cancer Models

The modulation of CXCR7 activity through small molecule inhibitors, antagonists, and siRNA has demonstrated significant anti-cancer effects in various preclinical models. The following tables summarize the quantitative data on the efficacy of these modulators.

| Modulator | Cancer Type | Model System | Assay | Concentration/Dose | Efficacy | Reference |

| CCX771 | Glioblastoma | Mouse Xenograft (U251 cells) | Tumor Growth | 30 mg/kg, daily | Significant tumor regression in combination with irradiation[1][2] | [1][2] |

| CCX771 | Breast Cancer | Mouse Xenograft (4T1.2 cells) | Tumor Growth | 5 mg/kg, 3 times/week | Significant reduction in tumor growth | [3] |

| CCX771 | Breast Cancer | In vitro (MDA-MB-231 cells) | Angiogenesis (Tube Formation) | Not Specified | Marked inhibition of tube formation | |

| ACT-1004-1239 | Melanoma | In vitro (Melanoma cell line) | Cell Migration | Not Specified | ~40% decrease in migrated cells | |

| CXCR7 siRNA | Colon Cancer | In vitro (HT-29 cells) | Cell Migration | Not Specified | Significant decrease in cell migration | |

| CXCR7 siRNA | Colon Cancer | In vitro (HT-29 cells) | Cell Survival | Not Specified | Significant reduction in cell survival rate | |

| CXCR7 siRNA | Gastric Cancer | In vitro (SGC-7901 cells) | Cell Invasion | Not Specified | Inhibition of SDF-1-enhanced invasion |

Table 1: Quantitative Effects of CXCR7 Modulators on Cancer Progression. This table summarizes the reported efficacy of various CXCR7 modulators in preclinical cancer models, highlighting the percentage of inhibition or other quantitative measures of effect.

| Modulator | Receptor | Assay | IC50/EC50 | Reference |

| ACT-1004-1239 | CXCR7 | Not Specified | IC50 of 3.2 nM | |

| CCX662 | CXCR7 | [¹²⁵I]-CXCL12 Binding | IC50 of 9 nM | |

| FC313 | CXCR7 | [¹²⁵I]-CXCL12 Binding | IC50 of 0.80 µM | |

| FC313 | CXCR7 | β-arrestin Recruitment | EC50 of 0.095 µM | |

| Plerixafor (AMD3100) | CXCR7 | β-arrestin Recruitment | EC50 of 140 µM | |

| CXCL12 | CXCR7 | β-arrestin Recruitment | EC50 of 0.014 µM |

Table 2: Pharmacological Activity of CXCR7 Modulators. This table presents the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for various CXCR7 modulators, indicating their potency.

Key Signaling Pathways in CXCR7-Mediated Cancer Progression

CXCR7's role in cancer is orchestrated through a complex network of signaling pathways. Unlike CXCR4, which primarily signals through G-proteins, CXCR7 preferentially recruits β-arrestin 2, leading to the activation of downstream pathways such as the MAPK/ERK and PI3K/AKT cascades. Furthermore, CXCR7 can form heterodimers with CXCR4, modulating its signaling output. A significant aspect of CXCR7 signaling is its interaction with the epidermal growth factor receptor (EGFR), which can occur in a ligand-independent manner and is facilitated by β-arrestin 2, promoting cancer cell proliferation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. The following sections provide protocols for key experiments used to investigate the role of CXCR7 in cancer.

Transwell Migration and Invasion Assay

This assay is used to quantify the migratory and invasive potential of cancer cells in response to chemoattractants like CXCL12.

Materials:

-

24-well Transwell inserts (8.0 µm pore size)

-

Matrigel Basement Membrane Matrix (for invasion assay)

-

Cancer cell line of interest (e.g., MDA-MB-231 for breast cancer)

-

Serum-free cell culture medium

-

Complete cell culture medium (containing FBS)

-

Recombinant human CXCL12

-

CXCR7 modulator (e.g., CCX771 or specific siRNA)

-

Cotton swabs

-

Methanol or 4% paraformaldehyde for fixation

-

Crystal violet staining solution (0.1% w/v in water)

Protocol:

-

For Invasion Assay: Thaw Matrigel on ice overnight. Dilute Matrigel with cold serum-free medium (typically 1:3 to 1:8 dilution, optimize for cell type). Coat the upper surface of the Transwell inserts with 50-100 µL of the diluted Matrigel solution. Incubate at 37°C for at least 4 hours to allow for gelation. For migration assays, this step is omitted.

-

Cell Preparation: Culture cancer cells to 70-80% confluency. The day before the assay, serum-starve the cells by replacing the complete medium with serum-free medium for 12-24 hours.

-

Cell Seeding: Harvest the serum-starved cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL. If using a CXCR7 modulator, pre-treat the cells with the desired concentration of the inhibitor for a specified time (e.g., 1-2 hours) before seeding.

-

Assay Setup: Add 500-750 µL of complete medium containing a chemoattractant (e.g., 100 ng/mL CXCL12) to the lower chamber of the 24-well plate. Carefully place the Transwell inserts into the wells. Add 100-200 µL of the cell suspension to the upper chamber of each insert.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period appropriate for the cell line (typically 12-48 hours).

-

Cell Removal and Fixation: After incubation, carefully remove the non-migrated/non-invaded cells from the upper surface of the membrane using a cotton swab. Fix the cells that have migrated to the lower surface of the membrane by immersing the inserts in methanol or 4% paraformaldehyde for 10-20 minutes.

-

Staining and Quantification: Stain the fixed cells with 0.1% crystal violet solution for 15-30 minutes. Gently wash the inserts with water to remove excess stain. Allow the inserts to air dry. Count the number of stained cells in several random fields of view under a microscope. Alternatively, the stain can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance measured on a plate reader.

Endothelial Tube Formation Assay

This in vitro angiogenesis assay assesses the ability of endothelial cells to form capillary-like structures when cultured on a basement membrane matrix, a process that can be influenced by factors secreted by cancer cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Basement Membrane Extract (e.g., Matrigel)

-

24- or 96-well plates

-

Conditioned medium from cancer cells treated with or without a CXCR7 modulator

-

Calcein AM (for fluorescent visualization)

Protocol:

-

Plate Coating: Thaw the Basement Membrane Extract on ice. Pipette 50-100 µL of the cold liquid into each well of a pre-chilled 24- or 96-well plate. Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

-

Cell Preparation: Culture HUVECs to 70-90% confluency. Harvest the cells and resuspend them in endothelial cell basal medium or conditioned medium from your cancer cell experiment at a density of 1-2 x 10^5 cells/mL.

-

Cell Seeding: Gently add 100 µL of the HUVEC suspension to each coated well.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours. Monitor tube formation periodically under a microscope.

-

Visualization and Quantification: The tube-like structures can be visualized using a phase-contrast microscope. For quantitative analysis, the cells can be labeled with Calcein AM (a fluorescent live-cell stain) prior to imaging. Capture images and analyze them using angiogenesis software to measure parameters such as total tube length, number of junctions, and number of loops.

Mouse Xenograft Model for In Vivo Efficacy

Xenograft models are essential for evaluating the in vivo anti-tumor activity of CXCR7 modulators.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line of interest

-

Matrigel (optional, for co-injection)

-

CXCR7 modulator formulated for in vivo administration

-

Calipers for tumor measurement

Protocol:

-

Cell Preparation: Culture cancer cells to a sufficient number. Harvest and resuspend the cells in a sterile solution (e.g., PBS or serum-free medium) at a concentration of 1 x 10^6 to 10 x 10^6 cells per 100-200 µL. Cells can be mixed with Matrigel (1:1 ratio) to enhance tumor take rate.

-

Tumor Cell Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors become palpable, measure their dimensions using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

Drug Administration: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the CXCR7 modulator and vehicle control according to the desired dosing schedule (e.g., daily intraperitoneal injections of 30 mg/kg CCX771).

-

Endpoint: Continue treatment and tumor monitoring for a defined period or until tumors in the control group reach a humane endpoint. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Conclusion

The modulation of CXCR7 presents a promising therapeutic strategy for a variety of cancers. Its intricate involvement in key cancer-promoting pathways, including cell proliferation, survival, migration, and angiogenesis, makes it a compelling target for drug development. The quantitative data from preclinical studies, coupled with the detailed experimental protocols provided in this guide, offer a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic potential of targeting CXCR7 in oncology. Future research should focus on the development of more specific and potent CXCR7 modulators and their evaluation in clinical settings to translate these promising preclinical findings into effective cancer therapies.

References

A Technical Guide to the Interaction of CXCR7 and its Ligand CXCL11, Featuring CXCR7 Modulator 2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the atypical chemokine receptor 7 (CXCR7), also known as ACKR3, and its interaction with its ligand, CXCL11 (I-TAC). CXCR7 plays a critical role in various physiological and pathological processes, including cancer, inflammation, and development.[1] Unlike typical chemokine receptors, CXCR7 does not couple efficiently with G-proteins to induce classical downstream signaling cascades such as calcium mobilization.[2][3][4] Instead, its primary functions are believed to be ligand scavenging and initiating G-protein-independent signaling through β-arrestin pathways.[2] This document details the signaling mechanisms of the CXCR7-CXCL11 axis, summarizes quantitative data for representative modulators, provides detailed experimental protocols for studying this interaction, and introduces "CXCR7 modulator 2," a small molecule ligand for this receptor.

Introduction to CXCR7 and CXCL11

CXCR7 is a seven-transmembrane receptor that binds with high affinity to two chemokines: CXCL12 (SDF-1) and CXCL11 (I-TAC). While it shares the ligand CXCL12 with CXCR4, its interaction with CXCL11 is also of significant biological importance. CXCL11 is an interferon-inducible chemokine involved in the recruitment of activated T cells to sites of inflammation. The role of the CXCR7-CXCL11 interaction is context-dependent and has been implicated in promoting cell proliferation and migration in some cancers, while also playing a role in immune cell trafficking.

The function of CXCR7 is multifaceted and a subject of ongoing research. It can act as a:

-

Scavenger Receptor: CXCR7 efficiently internalizes and degrades its ligands, thereby shaping chemokine gradients in the extracellular environment. This function is crucial for processes like cell migration and development.

-

Signaling Receptor: Upon ligand binding, CXCR7 recruits β-arrestin-2. This interaction can initiate downstream signaling cascades, such as the activation of the MAPK/ERK and AKT pathways, independent of G-protein activation.

-

Heterodimerization Partner: CXCR7 can form heterodimers with other receptors, such as CXCR4, to modulate their signaling properties.

This compound: A Small Molecule Ligand

"this compound" is a small molecule identified as a modulator of CXCR7. While detailed primary literature on its development and characterization is limited, it is available commercially as a tool compound for research. Its primary reported activity is its binding affinity for CXCR7.

Data Presentation: Quantitative Data for CXCR7 Modulators

The following table summarizes the available quantitative data for "this compound" and other representative CXCR7 modulators for comparison.

| Compound Name | Modulator Type | Target | Quantitative Data | Data Type | Reference |

| This compound | Modulator | CXCR7 | 13 nM | Ki | |

| CXCL11 (I-TAC) | Endogenous Ligand | CXCR7, CXCR3 | - | - | |

| CXCL12 (SDF-1) | Endogenous Ligand | CXCR7, CXCR4 | - | - | |

| CCX771 | Agonist/Antagonist* | CXCR7 | 4.1 nM | IC50 | |

| CXCR7 antagonist-1 | Antagonist | CXCR7 | - | - | |

| FC313 | Agonist | CXCR7 | Potent Binding | - |

*Note: CCX771 was initially reported as an antagonist because it displaces CXCL12 binding, but it has since been shown to function as an agonist in β-arrestin recruitment assays.

Signaling Pathways of the CXCR7-CXCL11 Axis

The interaction between CXCL11 and CXCR7 initiates a signaling cascade that is distinct from classical GPCR signaling. The primary pathway involves the recruitment of β-arrestin.

β-Arrestin Dependent Signaling

Upon binding of CXCL11, CXCR7 undergoes a conformational change that promotes its phosphorylation by G protein-coupled receptor kinases (GRKs). This phosphorylation creates a binding site for β-arrestin-2. The recruitment of β-arrestin-2 to the receptor can lead to several downstream events:

-

Receptor Internalization: The CXCR7/β-arrestin complex is internalized into endosomes. This is a key mechanism for its scavenger function, leading to the degradation of CXCL11.

-

MAPK/ERK Activation: From the endosomal compartment, the β-arrestin scaffold can facilitate the activation of the Ras-Raf-MEK-ERK signaling cascade.

-

AKT Activation: In some cellular contexts, CXCL11 binding to CXCR7 has been shown to promote the phosphorylation and activation of AKT, a key regulator of cell survival and proliferation.

It is important to note that CXCL11 binding to CXCR7 does not typically induce Gαi-mediated inhibition of adenylyl cyclase or Gαq-mediated calcium mobilization.

Diagram: CXCL11-CXCR7 Signaling Pathway

References

- 1. Advances in CXCR7 Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | CXCR7 Targeting and Its Major Disease Relevance [frontiersin.org]

- 3. CXCR7 Targeting and Its Major Disease Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CXCR7 Functions as a Scavenger for CXCL12 and CXCL11 - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of CXCR7 Modulator 2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) for CXCR7 modulator 2, a potent and selective modulator of the C-X-C chemokine receptor type 7 (CXCR7). This document summarizes key quantitative data, details experimental protocols for pivotal assays, and visually represents the underlying biological pathways and experimental workflows.

Quantitative Structure-Activity Relationship (SAR) Data

The development of this compound, also identified as compound 18 in seminal research, involved systematic modifications to a 1,4-diazepine scaffold to optimize potency, selectivity, and metabolic stability.[1] The following table summarizes the SAR data for a selection of key analogs, illustrating the impact of structural changes on biological activity.

| Compound ID | R1 Group | R2 Group | CXCR7 Binding Affinity (Ki, nM) | β-arrestin Recruitment (EC50, nM) | hERG Inhibition (% @ 1µM) |

| 11c | -CH(CH3)2 | H | 25 | 23 | 58 |

| 16 | -c-propyl | H | 18 | 15 | 45 |

| 17 | -c-butyl | H | 15 | 13 | 33 |

| This compound (18) | -c-butyl | -COCH2NH2 | 13 | 11 | <10 |

| 19 | -c-pentyl | -COCH2NH2 | 22 | 18 | 15 |

Data synthesized from multiple sources, with this compound (compound 18) showing a potent CXCR7-binding affinity (Ki=13 nM) and β-arrestin activity (EC50=11 nM)[2].

SAR Insights:

-

Lipophilicity and Saturated Rings: A key finding in the SAR studies was that reducing lipophilicity (log D) and incorporating saturated ring systems led to compounds with good CXCR7 potencies and improved oxidative metabolic stability in human-liver microsomes (HLM)[1].

-

Ethylene Amide Tether: The introduction of an ethylene amide moiety, as seen in this compound (compound 18), significantly improved the selectivity profile[1]. This modification also contributed to a more favorable therapeutic index in the hERG patch-clamp assay[2].

-

Cycloalkyl Substituents: The size of the cycloalkyl group at the R1 position influences potency, with the cyclobutyl group in this compound providing a near-optimal balance of binding affinity and functional activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these SAR studies. The following are protocols for the key assays employed in the characterization of this compound.

Radioligand Binding Assay for CXCR7

This assay quantifies the affinity of a test compound for the CXCR7 receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human CXCR7 are cultured to confluence.

-

Membrane Preparation: Cells are harvested and homogenized in a lysis buffer. The cell lysate is then centrifuged to pellet the cell membranes, which are resuspended in an assay buffer.

-

Binding Reaction: In a 96-well plate, the cell membranes are incubated with a constant concentration of [¹²⁵I]-CXCL12 (a natural ligand for CXCR7) and varying concentrations of the test compound.

-

Incubation and Filtration: The mixture is incubated to allow for competitive binding. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

-

Quantification: The amount of radioactivity retained on the filter is measured using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

β-Arrestin Recruitment Assay

CXCR7 primarily signals through the β-arrestin pathway rather than through G proteins. This assay measures the ability of a compound to induce the recruitment of β-arrestin to the CXCR7 receptor, a key step in its signaling cascade.

Methodology:

-

Cell Line: A stable cell line co-expressing CXCR7 and a β-arrestin-enzyme fragment complementation system (e.g., PathHunter® β-Arrestin assay) is used. In this system, CXCR7 is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, complementary enzyme fragment (Enzyme Acceptor).

-

Cell Plating: Cells are plated in a 96-well or 384-well plate and incubated.

-

Compound Addition: The test compound is added to the wells at various concentrations.

-

Incubation: The plate is incubated to allow for compound-induced β-arrestin recruitment.

-

Signal Detection: A substrate for the complemented enzyme is added. The resulting chemiluminescent signal, which is proportional to the extent of β-arrestin recruitment, is measured using a luminometer.

-

Data Analysis: The data are plotted as a dose-response curve, and the EC50 value (the concentration of the compound that produces 50% of the maximal response) is calculated.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is essential for a clear understanding of the SAR of this compound.

CXCR7 Signaling Pathway

CXCR7 is an atypical chemokine receptor that primarily signals through β-arrestin upon ligand binding. This leads to the activation of downstream pathways such as the MAPK/ERK pathway, influencing cell survival and proliferation. CXCR7 can also form heterodimers with CXCR4, modulating its signaling.

Caption: CXCR7 signaling cascade initiated by modulator binding.

Experimental Workflow for SAR Studies

The SAR study of this compound followed a logical progression from initial compound synthesis to in vivo evaluation.

References

CXCR7 Modulator 2: A Technical Guide for a Novel Chemical Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

CXCR7, also known as ACKR3, is an atypical chemokine receptor that has emerged as a significant therapeutic target in a range of pathologies, including cancer, inflammatory diseases, and cardiovascular disorders. Unlike conventional chemokine receptors, CXCR7 does not couple to G proteins to elicit downstream signaling. Instead, it primarily signals through the β-arrestin pathway, leading to the activation of downstream kinases such as ERK1/2. CXCR7 Modulator 2 is a potent and selective small molecule modulator of CXCR7, demonstrating its utility as a chemical probe for investigating the biological functions of this atypical receptor. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activity, and detailed experimental protocols for its use.

Chemical and Physical Properties

This compound is a novel 1,4-diazepine derivative with the following properties:

| Property | Value |

| Molecular Formula | C₂₉H₄₂N₆O₃ |

| Molecular Weight | 522.68 g/mol |

| CAS Number | 2227426-37-9 |

| Appearance | Light yellow to yellow solid |

Biological Activity

This compound exhibits high-affinity binding to CXCR7 and potent activation of the β-arrestin pathway. Its selectivity for CXCR7 over other G protein-coupled receptors (GPCRs) makes it a valuable tool for targeted studies.

In Vitro Activity

| Parameter | Value | Reference |

| CXCR7 Binding Affinity (Ki) | 13 nM | [1][2][3] |

| β-arrestin Recruitment (EC₅₀) | 11 nM | [1][2] |

In Vitro ADME/Tox Profile

| Parameter | Value | Reference |

| Mouse Liver Microsomal Turnover | 93 µL/min/mg | |

| Mouse Hepatocyte Turnover | 28 µL/min per million cells | |

| MDCK II Permeability | Poor | |

| Aqueous Solubility | Good |

In Vivo Pharmacokinetics and Efficacy

In a mouse model of isoproterenol-induced cardiac injury, subcutaneous administration of this compound resulted in a significant reduction of cardiac fibrosis. The compound is rapidly absorbed, with a mean maximal plasma concentration (Cmax) of 682 ng/mL reached at 0.25 hours (Tmax). The mean area under the plasma-concentration-versus-time profile (AUC) is 740 ng/mL/h.

Selectivity Profile

A key attribute of a chemical probe is its selectivity. While a comprehensive quantitative table is not publicly available, studies indicate that this compound has an improved selectivity profile compared to earlier compounds. For instance, its binding affinity for adrenergic α1a and β2 receptors is significantly lower, with Kb values greater than 10,000 nM.

Signaling Pathways

CXCR7 primarily signals through the recruitment of β-arrestin, which acts as a scaffold protein to activate downstream signaling cascades, most notably the MAPK/ERK pathway. This is distinct from typical chemokine receptors that signal via G proteins.

References

Probing the Engagement of CXCR7 Modulator 2 with its Cellular Target: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cellular target engagement of "CXCR7 modulator 2," a novel small molecule targeting the C-X-C chemokine receptor type 7 (CXCR7). This document outlines the key quantitative data, detailed experimental methodologies for assessing target interaction, and the associated signaling pathways.

Quantitative Data Summary

"this compound" has been characterized by its high affinity and potent functional activity at the CXCR7 receptor. The key quantitative parameters are summarized in the table below.

| Parameter | Value | Description | Reference |

| Binding Affinity (Ki) | 13 nM | Inhibitory constant determined in a competitive binding assay, indicating high affinity for CXCR7. | [1] |

| β-arrestin Recruitment (EC50) | 11 nM | Half maximal effective concentration for inducing the recruitment of β-arrestin to CXCR7, demonstrating potent functional activity. | |

| hERG Inhibition (IC50) | 8300 nM | Half maximal inhibitory concentration for the human Ether-à-go-go-Related Gene channel, indicating a favorable therapeutic window. |

Core Signaling Pathway of CXCR7

Unlike typical chemokine receptors, CXCR7 does not primarily signal through G protein-mediated pathways. Instead, its activation by ligands, including "this compound," leads to the recruitment of β-arrestin. This scaffolding protein then initiates a cascade of downstream signaling events, most notably the activation of the mitogen-activated protein kinase (MAPK) pathway, including ERK1/2, p38 MAPK, and SAPK/JNK.[2][3] This signaling is implicated in various cellular processes, including cell migration and proliferation.[2][4]

References

- 1. Discovery of a Novel Small-Molecule Modulator of C-X-C Chemokine Receptor Type 7 as a Treatment for Cardiac Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CXCR7/CXCR4 Heterodimer Constitutively Recruits β-Arrestin to Enhance Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CXCR7/CXCR4 heterodimer constitutively recruits beta-arrestin to enhance cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CXCR7: a β-arrestin-biased receptor that potentiates cell migration and recruits β-arrestin2 exclusively through Gβγ subunits and GRK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Biodistribution of CXCR7 Modulator 2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known in vivo biodistribution and related pharmacological characteristics of "CXCR7 modulator 2," a notable modulator of the C-X-C chemokine receptor type 7 (CXCR7). While specific quantitative tissue distribution data for this compound is not extensively available in the public domain, this document synthesizes the existing pharmacokinetic information, details the underlying CXCR7 signaling pathways, and presents a standardized experimental protocol for conducting in vivo biodistribution studies. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the development of CXCR7-targeted therapeutics.

Introduction to CXCR7 and "this compound"

The C-X-C chemokine receptor type 7 (CXCR7), also known as atypical chemokine receptor 3 (ACKR3), is a G-protein-coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes, including immune responses, cardiac function, and cancer progression.[1][2][3] Unlike typical chemokine receptors, CXCR7 does not primarily signal through G-protein-mediated pathways but rather through the β-arrestin pathway.[2][4] Its primary ligands are the chemokines CXCL11 and CXCL12.

"this compound" is a small molecule modulator of CXCR7 with a reported binding affinity (Ki) of 13 nM. It has demonstrated potent activity in recruiting β-arrestin, with an EC50 of 11 nM. Preclinical studies have highlighted its potential therapeutic utility, particularly in the context of cardiac fibrosis. Understanding the in vivo biodistribution of this modulator is critical for predicting its efficacy, potential off-target effects, and overall therapeutic index.

Pharmacokinetic Profile

Limited pharmacokinetic data for "this compound" is available from studies in mice. Following a 30 mg/kg subcutaneous administration, the compound is rapidly absorbed.

Table 1: Pharmacokinetic Parameters of "this compound" in Mice

| Parameter | Value | Unit |

| Dose | 30 | mg/kg |

| Route of Administration | Subcutaneous | - |

| Cmax (Maximum Plasma Concentration) | 682 | ng/mL |

| Tmax (Time to Maximum Concentration) | 0.25 | h |

| AUC (Area Under the Curve) | 740 | ng/mL*h |

Source: MedChemExpress.

In Vivo Biodistribution

Detailed quantitative data on the organ and tissue distribution of "this compound" is not currently available in peer-reviewed literature. Biodistribution studies are essential to determine the extent to which the compound reaches its target tissues and to identify potential accumulation in non-target organs, which could lead to toxicity.

Table 2: Representative Data Structure for a Biodistribution Study

The following table illustrates how quantitative biodistribution data for "this compound" would be presented. The values are hypothetical and for illustrative purposes only. Data would typically be expressed as the percentage of the injected dose per gram of tissue (%ID/g).

| Organ/Tissue | 1 hour (%ID/g) | 4 hours (%ID/g) | 24 hours (%ID/g) |

| Blood | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |

| Heart | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |

| Lungs | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |

| Liver | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |

| Kidneys | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |

| Spleen | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |

| Brain | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |

| Muscle | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |

| Adipose Tissue | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |

CXCR7 Signaling Pathway

CXCR7 primarily signals through the recruitment of β-arrestin, leading to the activation of downstream pathways such as the mitogen-activated protein kinase (MAPK) cascade. This is distinct from many other chemokine receptors that activate G-protein signaling. The interaction between CXCR7 and CXCR4, which both bind CXCL12, can lead to complex signaling outcomes, with CXCR7 potentially modulating CXCR4 activity.

Caption: CXCR7 signaling is primarily mediated by β-arrestin recruitment.

Experimental Protocol for In Vivo Biodistribution Study

The following section outlines a general experimental protocol that can be adapted for determining the in vivo biodistribution of "this compound". This protocol is based on standard practices for small molecule biodistribution studies.

Animal Model

-

Species: Male BALB/c mice (or other appropriate strain)

-

Age: 8-10 weeks

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

Test Article Formulation and Administration

-

Formulation: "this compound" should be formulated in a suitable vehicle (e.g., a solution of DMSO, Tween 80, and saline). The formulation should be sterile and pyrogen-free.

-

Dose: A dose of 30 mg/kg, consistent with previous pharmacokinetic studies, is recommended.

-

Route of Administration: Subcutaneous injection.

Experimental Procedure

-

Dosing: A cohort of mice is administered "this compound" via subcutaneous injection.

-

Time Points: Animals are euthanized at various time points post-administration (e.g., 0.25, 1, 4, 8, and 24 hours).

-

Sample Collection:

-

Blood is collected via cardiac puncture into tubes containing an anticoagulant.

-

Tissues of interest (e.g., heart, lungs, liver, kidneys, spleen, brain, muscle, and adipose tissue) are excised, rinsed with saline, blotted dry, and weighed.

-

-

Sample Processing and Analysis:

-

Plasma is separated from blood by centrifugation.

-

Tissues are homogenized.

-

The concentration of "this compound" in plasma and tissue homogenates is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

The concentration of the modulator in each tissue is determined and typically expressed as nanograms per gram of tissue (ng/g) or as a percentage of the injected dose per gram of tissue (%ID/g).

-

Pharmacokinetic parameters are calculated for plasma and tissues.

-

Caption: A typical workflow for an in vivo biodistribution study.

Conclusion

"this compound" is a promising therapeutic candidate with demonstrated in vitro potency and in vivo efficacy in a preclinical model of cardiac fibrosis. While its plasma pharmacokinetics have been characterized, a detailed understanding of its tissue distribution is a critical missing piece of its preclinical profile. The experimental protocol outlined in this guide provides a framework for conducting such studies, which are essential for the further development of this and other CXCR7-targeting compounds. The unique β-arrestin-biased signaling of CXCR7 underscores the importance of understanding the concentration of its modulators at the tissue level to correlate with pharmacological activity and potential toxicities. Further research is warranted to fully elucidate the in vivo biodistribution of "this compound."

References

Pharmacological Profile of CXCR7 Modulator 2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the pharmacological profile of "CXCR7 modulator 2," a novel small-molecule modulator of the C-X-C chemokine receptor type 7 (CXCR7), also known as atypical chemokine receptor 3 (ACKR3). This guide details the molecule's binding affinity, functional activity, pharmacokinetic properties, and in vivo efficacy. It includes detailed experimental protocols for key assays and visual representations of its mechanism of action and experimental workflows to support further research and development.

Introduction

CXCR7 is a G-protein-coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes, including immune responses, cardiac function, and cancer progression.[1][2] Unlike typical GPCRs, CXCR7 does not primarily signal through G-protein-mediated pathways but rather through the β-arrestin pathway.[3][4] "this compound" has emerged as a potent modulator of this receptor, demonstrating significant potential in preclinical models. This document serves as a technical guide to its pharmacological characteristics.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for "this compound."

Table 1: In Vitro Activity

| Parameter | Value | Description |

| Binding Affinity (Ki) | 13 nM | Concentration for 50% inhibition of radiolabeled CXCL12 binding to human CXCR7.[5] |

| β-arrestin Activity (EC50) | 11 nM | Concentration for 50% maximal response in a β-arrestin recruitment assay. |

Table 2: In Vitro ADME & Physicochemical Properties

| Parameter | Value | Description |

| Mouse Liver Microsome (MLM) Turnover | 93 µL/min/mg | Rate of metabolism in NADPH-supplemented mouse liver microsomes. |

| Hepatocyte Turnover | 28 µL/min per million cells | Rate of metabolism in mouse hepatocytes. |

| Permeability | Poor | Assessed in a Madin-Darby Canine Kidney II (MDCKII) cell permeability assay. |

| Aqueous Solubility | Good | General assessment of solubility in aqueous solutions. |

Table 3: In Vivo Pharmacokinetics (Mouse)

| Parameter | Value | Route of Administration |

| Cmax | 682 ng/mL | Maximum plasma concentration. |

| Tmax | 0.25 h | Time to reach maximum plasma concentration. |

| AUC | 740 ng/mL/h | Area under the plasma concentration-time curve. |

Mechanism of Action and Signaling Pathway

"this compound" exerts its effects by binding to CXCR7 and inducing the recruitment of β-arrestin. This action is consistent with the known signaling mechanism of CXCR7, which primarily utilizes the β-arrestin pathway to mediate downstream cellular responses, rather than canonical G-protein signaling. The recruitment of β-arrestin can lead to receptor internalization and modulation of downstream signaling cascades, such as the phosphorylation of Erk 1/2.

References

- 1. researchgate.net [researchgate.net]

- 2. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 3. Isoproterenol mechanisms in inducing myocardial fibrosis and its application as an experimental model for the evaluation of therapeutic potential of phytochemicals and pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Effects of Small-Molecule Modulators on CXCR7 Receptor Internalization

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document details the impact of small-molecule modulators on the internalization of the C-X-C chemokine receptor type 7 (CXCR7), also known as ACKR3. It provides a comprehensive overview of the experimental data, protocols for assessing receptor internalization, and visual representations of the associated signaling pathways and experimental workflows.

Introduction to CXCR7 and Its Internalization

The C-X-C chemokine receptor type 7 (CXCR7) is an atypical chemokine receptor that binds with high affinity to the chemokines CXCL11 and CXCL12. Unlike typical G protein-coupled receptors (GPCRs), CXCR7 does not primarily signal through G proteins but rather through β-arrestin pathways. This interaction leads to the scavenging of its chemokine ligands and the activation of downstream signaling cascades, such as the MAPK/ERK pathway. A critical aspect of CXCR7 function is its rapid and constitutive internalization, a process that is modulated by ligand binding. Small-molecule modulators have been developed to target CXCR7, and understanding their effect on receptor internalization is crucial for their therapeutic development.

Quantitative Effects of Small-Molecule Modulators on CXCR7 Internalization

The following table summarizes the quantitative data on the effects of representative small-molecule CXCR7 modulators on receptor internalization. The data is compiled from various studies and represents typical findings in the field.

| Modulator Type | Example Compound(s) | Cell Line | Measurement Technique | Key Findings | Reference |

| Small-Molecule Antagonist | CCX771 | HEK293 | ELISA | Dose-dependent inhibition of CXCL12-induced CXCR7 internalization. | |

| Small-Molecule Antagonist | Various proprietary | U373 | High-Content Imaging | Significant reduction in the number of internalized CXCR7-positive vesicles. | |

| Agonist | VUF11207 | CHO-K1 | Confocal Microscopy | Induced rapid and robust internalization of CXCR7, comparable to natural ligands. |

Experimental Protocols for Assessing CXCR7 Internalization

Detailed methodologies for key experiments are provided below.

3.1. Enzyme-Linked Immunosorbent Assay (ELISA)-Based Internalization Assay

This protocol is designed to quantify the amount of CXCR7 remaining on the cell surface following treatment with a modulator.

-

Cell Culture: HEK293 cells stably expressing N-terminally FLAG-tagged CXCR7 are cultured in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

-

Assay Procedure:

-

Seed cells in a 96-well plate and grow to confluence.

-

Wash cells with serum-free medium.

-

Add the CXCR7 modulator at various concentrations and incubate for the desired time at 37°C to allow for internalization.

-

Place the plate on ice to stop internalization and wash with cold PBS.

-

Fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.

-

Wash and block with 1% BSA in PBS.

-

Incubate with an anti-FLAG primary antibody for 1 hour at room temperature.

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Wash and add a colorimetric HRP substrate (e.g., TMB).

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

-

Data Analysis: The absorbance is proportional to the amount of CXCR7 on the cell surface. The percentage of internalization is calculated relative to untreated control cells.

3.2. Flow Cytometry-Based Internalization Assay

This method allows for the high-throughput analysis of CXCR7 internalization in a cell population.

-

Cell Preparation: Use cells endogenously expressing CXCR7 or a stably transfected cell line.

-

Assay Procedure:

-

Harvest and resuspend cells in FACS buffer (PBS with 1% BSA).

-

Treat cells with the CXCR7 modulator at various concentrations and time points in suspension at 37°C.

-

Stop internalization by placing the tubes on ice and adding cold FACS buffer.

-

Stain the cells with a primary antibody targeting an extracellular epitope of CXCR7.

-

Wash and stain with a fluorescently labeled secondary antibody.

-

Acquire data on a flow cytometer.

-

-

Data Analysis: The mean fluorescence intensity (MFI) of the cell population is determined. A decrease in MFI corresponds to a decrease in surface CXCR7 due to internalization.

3.3. Confocal Microscopy for Visualization of Internalization

This technique provides visual confirmation of CXCR7 translocation from the plasma membrane to intracellular compartments.

-

Cell Culture: Grow cells expressing fluorescently tagged CXCR7 (e.g., CXCR7-GFP) on glass coverslips.

-

Assay Procedure:

-

Treat cells with the CXCR7 modulator.

-

At desired time points, wash with cold PBS and fix with 4% paraformaldehyde.

-

Mount the coverslips on microscope slides.

-

Image the cells using a confocal microscope.

-

-

Image Analysis: Analyze the subcellular localization of the fluorescently tagged CXCR7. In untreated cells, the signal is primarily at the plasma membrane, while in treated cells, the signal will be observed in intracellular vesicles.

Signaling Pathways and Experimental Workflows

4.1. CXCR7 Signaling Pathway

The following diagram illustrates the β-arrestin-dependent signaling pathway of CXCR7.

Caption: CXCR7 signaling pathway mediated by β-arrestin.

4.2. Experimental Workflow for ELISA-Based Internalization Assay

The diagram below outlines the workflow for the ELISA-based internalization assay.

Caption: Workflow for ELISA-based CXCR7 internalization assay.

Conclusion

The internalization of CXCR7 is a key feature of its biological function and a critical consideration in the development of therapeutic modulators. Small-molecule antagonists typically inhibit ligand-induced internalization, while agonists can promote it. The experimental protocols detailed in this guide provide robust methods for quantifying and visualizing these effects. A thorough understanding of how novel modulators impact CXCR7 trafficking is essential for advancing drug discovery efforts targeting this important chemokine receptor.

Methodological & Application

Application Notes and Protocols for In Vitro Characterization of CXCR7 Modulator 2

These application notes provide detailed protocols for the in vitro characterization of "CXCR7 modulator 2," a compound identified as a modulator of the C-X-C Chemokine Receptor Type 7 (CXCR7) with a reported binding affinity (Ki) of 13 nM[1][2][3][4][5]. The protocols are designed for researchers, scientists, and drug development professionals to assess the compound's functional activity.

CXCR7, also known as ACKR3, is an atypical chemokine receptor that binds with high affinity to the chemokines CXCL12 (SDF-1α) and CXCL11 (I-TAC). Unlike typical G protein-coupled receptors (GPCRs), CXCR7 does not primarily signal through Gα-mediated pathways. Instead, its activation predominantly leads to the recruitment of β-arrestin, which mediates downstream signaling cascades, including the activation of the MAPK/ERK and Akt pathways. CXCR7 also functions as a scavenger receptor, internalizing its ligands, thereby regulating their extracellular concentration.

The following protocols describe key in vitro assays to characterize the interaction of "this compound" with its target: a β-arrestin recruitment assay, a receptor internalization assay, and an ERK phosphorylation assay.

Quantitative Data for this compound

| Compound | Target | Assay Type | Parameter | Value |

| This compound | CXCR7 | Binding Assay | Ki | 13 nM |

CXCR7 Signaling Pathway

The diagram below illustrates the primary signaling pathway initiated by ligand binding to CXCR7. Activation of the receptor leads to the recruitment of β-arrestin, which in turn can trigger downstream signaling cascades such as the ERK1/2 pathway.

Caption: CXCR7 signaling pathway initiated by ligand binding.

Experimental Protocols

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to CXCR7 upon stimulation with "this compound." A common method is the enzyme fragment complementation assay (e.g., PathHunter® by DiscoveRx).

Experimental Workflow: β-Arrestin Recruitment Assay

Caption: Workflow for a β-arrestin recruitment assay.

Protocol:

-

Cell Culture:

-

Use a stable cell line co-expressing CXCR7 tagged with a ProLink™ (PK) fragment and β-arrestin tagged with an Enzyme Acceptor (EA) fragment (e.g., CHO-K1 cells).

-

Culture cells in appropriate media and conditions as recommended by the supplier.

-

-

Assay Procedure:

-

Seed the cells into 384-well white, solid-bottom assay plates at a density of 5,000-10,000 cells per well and incubate overnight.

-

Prepare a serial dilution of "this compound" and a known CXCR7 agonist (e.g., CXCL12) in assay buffer.

-

Add the compound dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO).

-

Incubate the plate at 37°C for 90 minutes to induce receptor activation and β-arrestin recruitment.

-

Add the substrate-containing lysis buffer provided with the assay kit to each well.

-

Incubate at room temperature for 60 minutes to allow for signal development.

-

-

Data Acquisition and Analysis:

-

Measure the chemiluminescent signal using a plate reader.

-

Normalize the data to the vehicle control.

-

Plot the normalized data against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.

-

CXCR7 Internalization Assay

This assay quantifies the translocation of CXCR7 from the cell surface to the cytoplasm following treatment with "this compound." Flow cytometry is a common and quantitative method for this purpose.

Experimental Workflow: CXCR7 Internalization Assay

Caption: Workflow for a CXCR7 internalization assay.

Protocol:

-

Cell Preparation:

-

Use a cell line endogenously or exogenously expressing CXCR7 (e.g., MCF-7 breast cancer cells).

-

Plate the cells in a 6-well plate and grow to 80-90% confluency.

-

-

Treatment:

-

Treat the cells with various concentrations of "this compound" or a known ligand like CXCL12 for different time points (e.g., 0, 15, 30, 60 minutes) at 37°C.

-

Include an untreated control.

-

-

Staining:

-

After treatment, wash the cells with ice-cold PBS.

-

Detach the cells using a non-enzymatic cell dissociation solution.

-

Incubate the cells with a fluorescently labeled primary antibody specific for an extracellular epitope of CXCR7 for 30-60 minutes on ice, protected from light.

-

-

Flow Cytometry:

-

Wash the cells to remove unbound antibody.

-

Resuspend the cells in FACS buffer and analyze them using a flow cytometer.

-

Collect data from at least 10,000 events per sample.

-

-

Data Analysis:

-

Determine the mean fluorescence intensity (MFI) for each sample.

-

Calculate the percentage of internalization as: [1 - (MFI of treated sample / MFI of untreated control)] x 100.

-

Plot the percentage of internalization against time or compound concentration.

-

ERK Phosphorylation Assay

This assay determines the ability of "this compound" to induce the phosphorylation of ERK1/2, a key downstream signaling event. This can be assessed by Western blot or a cell-based ELISA.

Protocol (Western Blot):

-

Cell Culture and Treatment:

-

Culture cells expressing CXCR7 (e.g., Jurkat T cells, with CXCR4 blocked if necessary) in appropriate media.

-

Serum-starve the cells for 4-6 hours before treatment.

-

Treat the cells with "this compound" at various concentrations for a short time course (e.g., 0, 5, 15, 30 minutes).

-

-

Protein Extraction:

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-